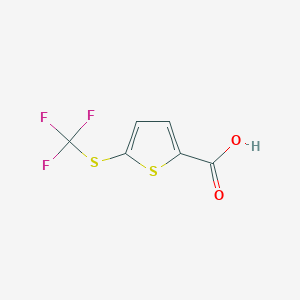

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 2168359-70-2 . It has a molecular weight of 228.22 . The IUPAC name for this compound is 5-((trifluoromethyl)thio)thiophene-2-carboxylic acid .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring is a carboxylic acid group and a trifluoromethylsulfanyl group .Physical And Chemical Properties Analysis

“5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” is a solid at room temperature . It should be stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid and related compounds have been studied for their catalytic applications. For example, trifluoromethanesulfonic acid, a related compound, has shown effectiveness as a catalyst in cyclisations, aiding in the formation of complex polycyclic systems (Haskins & Knight, 2002). Additionally, scandium trifluoromethanesulfonate, another related compound, has been utilized as an extremely active Lewis acid catalyst in acylation reactions, proving particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Polymer Synthesis and Characterization

Compounds like 5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid have been employed in the synthesis of novel polymers. For instance, aromatic thiophene-containing diamines, including derivatives of thiophene-2-carboxylic acid, were used to synthesize polyimides with good thermal, mechanical, and optical properties (Fukuzaki, Higashihara, Ando, & Ueda, 2010).

Organic Synthesis and Modifications

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid and related compounds have a significant role in organic synthesis. For instance, palladium-catalyzed reactions have been used for direct arylation of thiophenes bearing SO2R substituents at C3 (Bheeter, Bera, & Doucet, 2013). Additionally, the study of the metabolic stability of 5-(trifluoroacetyl)thiophene-2-carboxamides, a closely related class of compounds, has led to the development of more stable class II histone deacetylase inhibitors (Scarpelli et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Thiophene derivatives, including “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid”, have potential applications in various fields due to their unique properties . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further and developing new synthesis methods for thiophene derivatives.

Eigenschaften

IUPAC Name |

5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S2/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIUSASMVFFTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)SC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)

![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)

![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2861624.png)

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)